Pyrazine, 2,3-dihydro-

Description

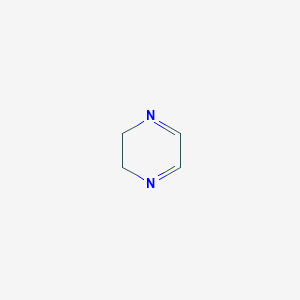

Pyrazine, 2,3-dihydro- (C₄H₆N₂) is a partially saturated heterocyclic compound featuring a six-membered ring with two adjacent hydrogenated carbons, reducing its aromaticity compared to fully aromatic pyrazines. This structural modification impacts its physicochemical properties, reactivity, and functional roles.

Properties

CAS No. |

93591-56-1 |

|---|---|

Molecular Formula |

C4H6N2 |

Molecular Weight |

82.10 g/mol |

IUPAC Name |

2,3-dihydropyrazine |

InChI |

InChI=1S/C4H6N2/c1-2-6-4-3-5-1/h1-2H,3-4H2 |

InChI Key |

WUCWFMVYIKMAPG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Iodine-Mediated Synthesis: One efficient method for synthesizing 2,3-dihydro-pyrazines involves the reaction of 1,2-diketones with ethylenediamine in the presence of a catalytic amount of iodine.

Cyclization Reactions: Another common method involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods: Industrial production methods for 2,3-dihydro-pyrazines often involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2,3-dihydro-pyrazines can undergo oxidation reactions to form pyrazine derivatives.

Reduction: Reduction of pyrazine derivatives can lead to the formation of 2,3-dihydro-pyrazines.

Substitution: Substitution reactions involving halogenated acids can lead to the formation of pyrazinium salts.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride.

Catalysts: Iodine, palladium on carbon (Pd/C).

Major Products:

Oxidation Products: Pyrazine derivatives.

Reduction Products: 2,3-dihydro-pyrazines.

Substitution Products: Pyrazinium salts.

Scientific Research Applications

Chemistry: 2,3-dihydro-pyrazines are used as intermediates in the synthesis of various organic compounds. They serve as building blocks for the preparation of more complex heterocyclic structures .

Biology: These compounds exhibit significant biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. They are used in the development of new pharmaceuticals and therapeutic agents .

Medicine: In medicinal chemistry, 2,3-dihydro-pyrazines are explored for their potential as drug candidates. They have shown promise in the treatment of various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, 2,3-dihydro-pyrazines are used in the production of agrochemicals and as flavoring agents in the food industry .

Mechanism of Action

The mechanism of action of 2,3-dihydro-pyrazines involves their interaction with specific molecular targets and pathways. For example, some pyrazine-containing compounds inhibit the 26S proteasome, leading to the dysregulation of proteins critical to cell growth and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural and Electronic Features

| Compound | Structure | Aromaticity | Key Substituents |

|---|---|---|---|

| Pyrazine, 2,3-dihydro- | Partially saturated (C2–C3 single bond) | Reduced | None (parent compound) |

| Pyrazine (parent) | Fully aromatic | High | None |

| 2,5-Dimethylpyrazine | Fully aromatic | High | Methyl groups at C2 and C5 |

| 2,3,5-Trimethyl-6-ethylpyrazine | Fully aromatic | High | Methyl (C2, C3, C5), ethyl (C6) |

Electronic Properties :

Key Insights :

Aroma Profiles and Sensory Contributions

| Compound | Odor Threshold (ppb) | Aroma Characteristics | Food Sources |

|---|---|---|---|

| Pyrazine, 2,3-dihydro- | Not reported | Roasted, nutty | Fermented cookies, baked goods |

| 2,5-Dimethylpyrazine | ~10–50 | Cocoa, roasted nuts | Soy sauce, Maotai liquor |

| Unsubstituted Pyrazine | ~60,000 | Earthy, musty | Heated protein-rich foods |

Sensory Interactions :

- Sub-threshold pyrazines (e.g., 2,3-dihydro-) may synergize with other aroma compounds, enhancing roasted notes in soy sauce and distilled beverages .

- The dihydro structure likely increases volatility compared to fully aromatic analogs, amplifying its sensory impact even at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.